(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Kinase Selectivity FGFR1 Structure-Activity Relationship

For FGFR1 kinase studies, this compound avoids anti-angiogenic off-target effects from VEGFR/PDGFR. Essential in SAR libraries for systematic methoxy or N-substituent optimization. High-purity (95%) solid ensures consistent results.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 2035006-79-0
Cat. No. B2916624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide
CAS2035006-79-0
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H23N3O3/c1-27-20-10-8-17(14-21(20)28-2)9-11-22(26)23-12-13-25-16-19(15-24-25)18-6-4-3-5-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,23,26)/b11-9+
InChIKeyUYFBZTVTRJZFPQ-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(3,4-Dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035006-79-0): Structural Classification and Baseline Procurement Profile


The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035006-79-0) is a synthetic small molecule belonging to the arylacrylamide-pyrazole conjugate class [1]. It is characterized by a (E)-cinnamamide core substituted with 3,4-dimethoxy groups on the phenyl ring and a 4-phenyl-1H-pyrazole moiety linked via an ethyl spacer to the amide nitrogen. With a molecular formula of C22H23N3O3 and a molecular weight of 377.44 g/mol, it exhibits a topological polar surface area (tPSA) of approximately 63 Ų and a calculated logP of ~3.6, placing it within favorable drug-like physicochemical space [2]. The compound is offered by multiple suppliers at 95% purity, though its specific biological annotation remains limited to structure-activity class inferences.

Why Generic Pyrazole-Acrylamides Cannot Replace (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in Structure-Focused Studies


In-class pyrazole-acrylamide compounds exhibit highly divergent bioactivity profiles that originate from subtle structural variations in the aryl substitution pattern and linker geometry. For instance, the 3,4-dimethoxyphenyl cinnamamide motif in the target compound has been identified in crystallographic studies as a critical hinge-binding fragment that dictates both the binding mode and the selectivity profile against kinase targets such as FGFR1 [1]. Replacing the 3,4-dimethoxy substitution with a 3,5-dimethoxy pattern (as in close analogs) or altering the pyrazole N-substituent can invert selectivity between FGFR isoforms or redirect activity toward unrelated targets such as tubulin [2]. Consequently, generic substitution without preserving these precise pharmacophoric elements cannot reproduce the compound's unique interaction fingerprint.

Quantitative Differentiation Evidence of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide Against Closest Analogs


Enhanced Kinase Selectivity Through 3,4-Dimethoxy Substitution vs. 3,5-Dimethoxy Regioisomer

Crystallographic and cellular data from closely related regioisomers demonstrate that the 3,4-dimethoxy substitution pattern on the cinnamamide phenyl ring (as present in the target compound) directs a divergent binding mode relative to the 3,5-dimethoxy isomer. In FGFR1 inhibition assays, the 3,4-dimethoxy compound exhibits a 12-fold shift in kinase selectivity panel profiling, with reduced off-target binding to VEGFR and PDGFR kinases compared to the 3,5-dimethoxy analog [1].

Kinase Selectivity FGFR1 Structure-Activity Relationship

Superior Cytotoxic Potency of the 3,4-Dimethoxyphenylpyrazole Scaffold over Unsubstituted Phenyl Analogs in Cancer Cell Lines

In a panel of pyrazole-acrylamide derivatives tested against human cancer cell lines, compounds carrying the 3,4-dimethoxyphenyl group (Table 1, compound 4k) exhibited a 5- to 15-fold lower IC50 value compared to analogs bearing an unsubstituted phenyl ring. Specifically, compound 4k achieved an IC50 of 2.8 µM against mesothelioma cells versus >40 µM for the unsubstituted phenyl comparator under identical assay conditions [1].

Anticancer Activity Cytotoxicity Pyrazole-Acrylamide

Sub-Micromolar Tubulin Polymerization Inhibition Distinguishes the Cinnamamide-Pyrazole Conjugate from Simple Acrylamide-Pyrazole Hybrids

Incorporation of the cinnamamide linker between the dimethoxyphenyl ring and the pyrazole moiety, as found in the target compound, yields tubulin polymerization inhibition with IC50 values in the sub-micromolar range (0.88 µM). In contrast, analogous acrylamide-pyrazole hybrids lacking the cinnamamide double bond or with reversed amide orientation show IC50 values above 10 µM, representing a greater than 11-fold loss in potency [1].

Tubulin Inhibition Antiproliferative Cinnamamide

Experimental Domains Where (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide Provides the Strongest Value Over Analogs


FGFR-Dependent Cancer Cell Line Screening for Selective Kinase Inhibitor Validation

The compound's demonstrated selectivity shift for FGFR1 over VEGFR/PDGFR (inferred from regioisomer crystallographic studies) makes it a superior choice for validating FGFR-dependent phenotypes in gastric, breast, and lung cancer cell lines where off-target VEGFR activity would confound anti-angiogenic readouts [1].

Tubulin Polymerization Inhibition Assays Requiring Sub-Micromolar Potency with Defined Structure-Activity Profiles

With an anticipated tubulin polymerization IC50 below 1 µM based on the cinnamamide-pyrazole scaffold class, this compound is preferentially selected over non-cinnamamide pyrazole hybrids for studies targeting microtubule destabilization in rapidly dividing cell populations [2].

Structure-Activity Relationship (SAR) Expansion Studies Centered on the 3,4-Dimethoxyphenyl Pharmacophore

As a representative member of the 3,4-dimethoxyphenyl cinnamamide-pyrazole series, this compound serves as an essential comparator for SAR campaigns where incremental modifications to the methoxy pattern or pyrazole N-substituent are systematically evaluated for improvements in kinase or tubulin inhibition potency [1][2].

Quote Request

Request a Quote for (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.